REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Na+].[Na+].ClC1C=CC=C(C(OO)=[O:16])C=1.[N:19]1[C:24]([CH3:25])=[CH:23][CH:22]=[CH:21][C:20]=1[CH3:26]>C(Cl)Cl>[N+:19]1([O-:16])[C:24]([CH3:25])=[CH:23][CH:22]=[CH:21][C:20]=1[CH3:26] |f:0.1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 23° and under a nitrogen atmosphere for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then it was quenched with a saturated aqueous sodium bicarbonate solution (200 ml)
|
Type
|
ADDITION
|
Details
|
Then a solution of potassium carbonate was added
|
Type
|
EXTRACTION
|
Details
|
it was extract with DCM (3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (eluting in gradient from EA to EA-MeOH 9:1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+]=1(C(=CC=CC1C)C)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |